
Technical Guide: 2-Iodo-5-
(trifluoromethyl)pyridine (CAS No. 100366-75-4)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Iodo-5-(trifluoromethyl)pyridine

Cat. No.: B028551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Iodo-5-(trifluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative that

serves as a critical building block in modern organic and medicinal chemistry. Its unique

electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the

reactive iodo substituent, make it a valuable intermediate in the synthesis of complex organic

molecules, particularly in the agrochemical and pharmaceutical industries.[1][2][3][4] The

trifluoromethyl moiety is frequently incorporated into drug candidates to enhance metabolic

stability, lipophilicity, and binding affinity.[1][3] This guide provides a comprehensive overview of

the properties, synthesis, and applications of 2-Iodo-5-(trifluoromethyl)pyridine.

Physicochemical and Spectroscopic Properties
The properties of 2-Iodo-5-(trifluoromethyl)pyridine are summarized in the tables below.

Data has been compiled from various chemical suppliers and databases.

Table 1: General and Physicochemical Properties
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Property Value Reference(s)

CAS Number 100366-75-4 [1][3]

Molecular Formula C₆H₃F₃IN [5]

Molecular Weight 272.99 g/mol [6]

Appearance White to off-white solid [5]

Melting Point 68 - 72 °C [7]

Solubility

Low solubility in water. Soluble

in common organic solvents

like dichloromethane and

chloroform.

[5][7]

Purity Typically >96% [8]

InChI Key
WSEVWIIOEQZEOU-

UHFFFAOYSA-N
[6]

SMILES FC(F)(F)c1ccc(I)nc1 [6]

Table 2: Spectroscopic Data
Spectrum Type Data Reference(s)

¹H NMR

A ¹H NMR spectrum (400 MHz,

CDCl₃) is available and shows

characteristic peaks for the

aromatic protons.

[9]

IR Spectroscopy

Data not widely published, but

would expect characteristic

peaks for C-F, C-I, and

aromatic C-H and C=N

stretching.

[10][11]

Mass Spectrometry Expected [M]+ at m/z 272.99. [7]

Synthesis and Reactivity
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2-Iodo-5-(trifluoromethyl)pyridine is typically synthesized from precursors like 6-

(Trifluoromethyl)pyridin-3-amine through diazotization followed by a Sandmeyer-type reaction

with potassium iodide.[6]

The primary utility of 2-Iodo-5-(trifluoromethyl)pyridine in synthesis stems from the reactivity

of the carbon-iodine bond. The iodo group is an excellent leaving group in various transition

metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and

carbon-nitrogen bonds. This makes it a versatile precursor for a wide range of substituted

trifluoromethylpyridines.

Key Reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Applications in Drug Discovery and Agrochemicals
2-Iodo-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various

biologically active compounds.[1][3][4] The trifluoromethylpyridine scaffold is present in

numerous pharmaceuticals and agrochemicals.[2][12]

Intermediate in the Synthesis of Vemurafenib (PLX4032)
A notable application of 2-Iodo-5-(trifluoromethyl)pyridine is in the synthesis of Vemurafenib

(PLX4032), a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the

treatment of late-stage melanoma.[1][13][14][15] While the exact, proprietary synthesis routes

may vary, the assembly of Vemurafenib involves the coupling of a pyrrolopyridine core with a

functionalized phenyl ring, a process where a trifluoromethyl-substituted pyridine intermediate

would be crucial.

Biological Signaling Pathway of a Downstream
Product: Vemurafenib
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As 2-Iodo-5-(trifluoromethyl)pyridine is a synthetic intermediate, it does not have a direct

biological signaling pathway. However, its end-product, Vemurafenib, has a well-defined

mechanism of action targeting the MAPK/ERK signaling pathway.[1][16][17][18]

In many melanomas, a specific mutation (V600E) in the BRAF gene leads to a constitutively

active BRAF protein.[16][19] This results in the constant activation of the downstream

MAPK/ERK pathway, promoting uncontrolled cell proliferation and survival.[1][16][17]

Vemurafenib acts as a selective inhibitor of this mutated BRAF V600E kinase, blocking the

signaling cascade and leading to cell cycle arrest and apoptosis in cancer cells.[1][18]
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Vemurafenib's inhibition of the MAPK signaling pathway.

Experimental Protocols
Detailed, published experimental protocols for reactions using 2-Iodo-5-
(trifluoromethyl)pyridine are scarce. However, based on general procedures for similar

substrates, a representative protocol for a Suzuki-Miyaura coupling is provided below.

Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura

coupling of 2-Iodo-5-(trifluoromethyl)pyridine with an arylboronic acid.

Materials:

2-Iodo-5-(trifluoromethyl)pyridine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

Inert gas (Argon or Nitrogen)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To an oven-dried round-bottom flask, add 2-Iodo-5-(trifluoromethyl)pyridine, the

arylboronic acid, and the base.

Add the palladium catalyst to the flask.

Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).

Add the degassed solvent system via syringe.
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Stir the reaction mixture vigorously and heat to 80-100 °C.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Reaction

Workup & Purification

Combine Reactants:
- 2-Iodo-5-(trifluoromethyl)pyridine

- Arylboronic Acid
- Base

- Pd Catalyst

Evacuate & Backfill
with Inert Gas (x3)

Add Degassed Solvent

Heat to 80-100 °C
with Vigorous Stirring

Monitor Progress
(TLC / LC-MS)

Cool to Room Temp
& Quench

Liquid-Liquid Extraction

Dry Organic Layer
& Concentrate

Purify via Column
Chromatography

Click to download full resolution via product page

General workflow for a Suzuki-Miyaura coupling reaction.
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Safety and Handling
2-Iodo-5-(trifluoromethyl)pyridine is harmful if swallowed, in contact with skin, or if inhaled.[7]

It can cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory

safety precautions should be taken, including the use of personal protective equipment (gloves,

safety glasses, lab coat) and working in a well-ventilated fume hood. Store in a cool, dry place

away from incompatible materials such as strong oxidizing agents.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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